1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
描述
属性
IUPAC Name |
1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2H,1,3-4H2,(H,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPHLUYAHCAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290707 | |
| Record name | 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-62-9 | |
| Record name | NSC70457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of a pyrimidine derivative with an appropriate alkylating agent. Common synthetic routes may include:
Alkylation: Reacting pyrimidine-2,4,6-trione with prop-2-en-1-yl halide under basic conditions.
Cyclization: Forming the pyrimidine ring through cyclization reactions involving urea and β-ketoesters.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Reduction of the pyrimidine ring or side chain using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrimidine-2,4,6-trione derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of antiviral or anticancer agents.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action for compounds like 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on their specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., octyl in compound 24) reduce anti-aggregation potency compared to cyclohexyl (compound 23), likely due to increased hydrophobicity altering target binding .
- Electron-Donating Groups : Methoxy substituents (e.g., compound 30) decrease activity, suggesting electronic effects modulate interaction with biological targets .
- Conjugated Systems : Benzylidene derivatives (e.g., 4b) exhibit dual antioxidant and enzyme inhibitory activity, highlighting the role of π-conjugation in radical scavenging .
Structural Modifications and Pharmacological Outcomes
- CNS Activity: Minor structural changes, such as methyl group addition to pentobarbital, convert an anesthetic into a convulsant (DMBB), underscoring the sensitivity of CNS targets to substituent geometry .
- Antiproliferative Activity : Derivatives with benzylidene groups (e.g., 5-(benzylidene)-1,3-dimethylpyrimidinetrione) show efficacy against ovarian and breast cancer cell lines via DNA interaction .
Physicochemical and Spectral Properties
Pyrimidinetrione derivatives are characterized by distinct spectral and physical properties:
Spectral Data Comparison
生物活性
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
This compound has a molecular formula of and a molecular weight of 168.15 g/mol. The synthesis typically involves reacting pyrimidine derivatives with prop-2-en-1-yl halides under basic conditions or through cyclization methods involving urea and β-ketoesters .
Synthetic Routes
| Method | Description |
|---|---|
| Alkylation | Reaction of pyrimidine-2,4,6-trione with prop-2-en-1-yl halide. |
| Cyclization | Formation of the pyrimidine ring via reactions involving urea and β-ketoesters. |
| Continuous Flow | Utilization of continuous flow reactors for optimized large-scale synthesis. |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
The compound's mechanism of action primarily involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication . By inhibiting DHFR, the compound can disrupt the synthesis of tetrahydrofolate necessary for DNA production, thereby exerting cytotoxic effects on rapidly dividing cells such as cancer cells.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
Anticancer Activity
Studies have shown that compounds with similar structures can effectively inhibit cancer cell proliferation by targeting DHFR . This inhibition leads to reduced RNA and DNA synthesis in cancer cells.
Antimicrobial Properties
There is emerging evidence suggesting that this compound may exhibit antimicrobial activity by disrupting cellular processes in pathogenic microorganisms .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Piritrexim : A known antifolate that inhibits DHFR and has demonstrated efficacy against various cancers including melanoma and urothelial carcinoma .
- Pyrido[2,3-d]pyrimidines : These compounds have shown significant antitumor activity by targeting similar pathways as 1-(prop-2-en-1-yl)pyrimidine derivatives .
Comparative Analysis
To understand the uniqueness of this compound compared to other related compounds:
| Compound | Target Enzyme | Therapeutic Use |
|---|---|---|
| 1-(prop-2-en-1-yl)pyrimidine trione | DHFR | Anticancer |
| Piritrexim | DHFR | Anticancer |
| Pyrido[2,3-d]pyrimidines | Various kinases | Antitumor |
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives?
- Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, allylation of the pyrimidine trione core can be achieved using allyl halides under basic conditions. Advanced routes involve multi-step protocols, such as cyclocondensation with aldehydes (e.g., glacial acetic acid and ammonium acetate at 108°C) or phosphorylation with POCl₃ in DMF at controlled temperatures .
Q. How is the purity and structural integrity of this compound verified?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.89 ppm for allylic protons, δ 164.6 ppm for carbonyl carbons) confirm substituent positions and molecular symmetry .
- Elemental Analysis : Combustion analysis (e.g., C: 73.29% observed vs. 73.44% calculated for compound 10) validates purity (>95%) .
- HPLC/LC-MS : Used to detect trace impurities, though not explicitly detailed in the evidence.
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., allyl protons at δ 3.89–4.32 ppm, carbonyl carbons at δ 164–168 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves molecular conformation (e.g., orthorhombic crystal system with Z=4 for related derivatives) .
Advanced Research Questions
Q. How do substituent variations on the pyrimidine trione core influence inhibitory activity against SOD1 aggregation?
- Methodology :
- Structure-Activity Relationship (SAR) : Bulky hydrophobic substituents (e.g., 4-phenylbutyl in compound 10, EC₅₀ = 0.68 µM) enhance activity compared to polar groups (e.g., phenoxyethyl in compound 13, EC₅₀ = 3.26 µM) .
- Electron-Withdrawing Groups : Methoxy substituents (e.g., compound 21, EC₅₀ = 3.36 µM) reduce potency due to decreased lipophilicity .
- Steric Effects : Methylation at position 5 (compound 37) abolishes activity (EC₅₀ >32 µM), highlighting steric hindrance as a critical factor .
Q. What experimental strategies can resolve discrepancies between calculated and observed elemental analysis results?
- Methodology :
- Repetition of Combustion Analysis : Compound 37 showed a 2% deviation in carbon content (69.98% observed vs. 71.98% calculated), suggesting incomplete purification. Recrystallization or column chromatography can address this .
- Mass Balance Checks : Verify stoichiometric ratios during synthesis to identify unreacted intermediates.
Q. How can crystallographic data inform the understanding of molecular conformation and intermolecular interactions?
- Methodology :
- Crystal Packing Analysis : Orthorhombic systems (e.g., a = 9.253 Å, b = 13.179 Å) reveal hydrogen-bonding networks and π-π stacking, critical for stability and solubility .
- Torsion Angle Measurements : Determine allyl group orientation relative to the pyrimidine core, influencing bioactivity .
Q. What are the methodological considerations in designing assays to evaluate the compound’s bioactivity?
- Methodology :
- Dose-Response Curves : Use EC₅₀ values (e.g., 0.68–3.36 µM) to establish potency thresholds .
- Controls : Include wild-type SOD1 and aggregation inhibitors (e.g., compound 10 vs. 37) to validate specificity .
- Replication : Triplicate experiments to account for variability in protein aggregation assays.
Data Contradiction Analysis
- Example : Compound 37’s elemental analysis showed lower carbon content than calculated (69.98% vs. 71.98%).
- Resolution :
Synthesis Review : Check allylation efficiency and side reactions (e.g., incomplete substitution).
Purification : Optimize chromatographic methods (e.g., gradient elution) to remove unreacted precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
